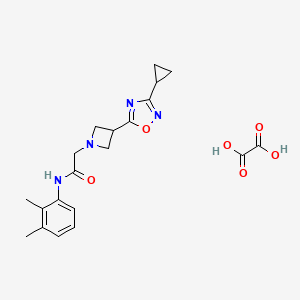

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate

Beschreibung

This compound is a structurally complex small molecule featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group, an azetidine (four-membered nitrogen-containing ring), and an acetamide moiety linked to a 2,3-dimethylphenyl aromatic group. The oxalate counterion enhances solubility and stability, a common strategy in pharmaceutical salt formation . The 2,3-dimethylphenyl group may influence lipophilicity and steric interactions with biological targets.

Eigenschaften

IUPAC Name |

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(2,3-dimethylphenyl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2.C2H2O4/c1-11-4-3-5-15(12(11)2)19-16(23)10-22-8-14(9-22)18-20-17(21-24-18)13-6-7-13;3-1(4)2(5)6/h3-5,13-14H,6-10H2,1-2H3,(H,19,23);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEJESPFSOCYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 298.33 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains.

- Mechanism of Action : The exact mechanism is not fully elucidated, but it is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism.

- Case Study : A derivative of 1,2,4-oxadiazole exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various in vitro studies.

- Cell Lines Tested : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results : In vitro assays indicated that the compound induced apoptosis in cancer cells, with IC50 values ranging from 10 to 20 µM depending on the cell line .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Compounds similar to the one studied have shown promise in reducing inflammation.

- Experimental Models : Animal models of inflammation demonstrated that administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6.

- Research Findings : A study reported a reduction in paw edema by approximately 50% in rats treated with the compound compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of specific functional groups allows for interaction with enzymes involved in metabolic pathways.

- Cellular Uptake : The cyclopropyl group enhances lipophilicity, facilitating better cellular penetration.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent modifications to introduce the azetidine and acetamide functionalities. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

The biological activities of 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with oxadiazole moieties exhibit significant anticancer properties. In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. Mechanistic studies suggest modulation of signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression .

Anti-inflammatory Effects

The presence of azetidine and oxadiazole rings suggests potential anti-inflammatory activity. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, reducing inflammation in various models .

Antioxidant Properties

Compounds similar to this one have shown promising antioxidant activity. They can reduce oxidative stress by decreasing reactive oxygen species (ROS) levels in cells, which is beneficial for protecting against cellular damage .

Anti-urolithiasis Potential

Research has highlighted the potential of this compound in preventing kidney stone formation. It has been observed to inhibit calcium oxalate crystallization and reduce crystal size in vitro and in vivo, suggesting a protective effect against renal damage .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant effects of related compounds containing oxadiazole rings. Results indicated that these compounds significantly reduced ROS levels in renal cells, suggesting protective effects against oxidative damage.

Case Study 2: Anti-urolithiasis Potential

Another study focused on the potential of similar compounds to prevent kidney stone formation. Findings revealed that these compounds inhibited calcium oxalate crystallization and reduced crystal size, thereby minimizing renal damage in animal models.

Data Table: Biological Activities of Related Compounds

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights:

Oxadiazole Substitution Effects: The cyclopropyl group on the oxadiazole in the target compound introduces greater steric bulk and lipophilicity compared to the methyl-substituted analogue . In contrast, methyl-substituted oxadiazoles (e.g., compound) offer simpler synthesis but may exhibit reduced target affinity due to smaller substituent size .

Aromatic Group Influence :

- The 2,3-dimethylphenyl group in the target compound likely increases hydrophobicity and π-π stacking interactions compared to cyclopropyl-linked acetamides (). This substitution may enhance binding to hydrophobic pockets in enzyme active sites (e.g., cyclooxygenase in anti-inflammatory contexts).

Biological Activity Trends :

- Acetamide derivatives with furan-triazole motifs () demonstrate significant anti-exudative activity, suggesting that the acetamide scaffold itself is pharmacologically versatile . While the target compound’s activity remains unconfirmed, its structural complexity positions it as a candidate for similar applications.

Salt Form Considerations :

- The oxalate salt in the target compound and analogue improves aqueous solubility compared to free bases, critical for oral bioavailability. Alternative salts (e.g., sodium, hydrochloride) may offer further optimization opportunities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.